BenchChemオンラインストアへようこそ!

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine

Organic Synthesis Heterocyclic Chemistry Process Development

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine (CAS 175347-95-2) is a heterocyclic building block belonging to the N-benzyl-4-bromo-tetrahydropyridine class. It is characterized by a partially saturated pyridine ring with a bromine atom at the 4-position and a benzyl group on the nitrogen.

Molecular Formula C12H14BrN
Molecular Weight 252.15 g/mol
CAS No. 175347-95-2
Cat. No. B071151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine
CAS175347-95-2
Molecular FormulaC12H14BrN
Molecular Weight252.15 g/mol
Structural Identifiers
SMILESC1CN(CC=C1Br)CC2=CC=CC=C2
InChIInChI=1S/C12H14BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2
InChIKeyPMICKOYXYJSXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine (CAS 175347-95-2) Chemical Profile and Procurement Context


1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine (CAS 175347-95-2) is a heterocyclic building block belonging to the N-benzyl-4-bromo-tetrahydropyridine class. It is characterized by a partially saturated pyridine ring with a bromine atom at the 4-position and a benzyl group on the nitrogen [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing complex nitrogen-containing scaffolds relevant to central nervous system (CNS) drug discovery . Its molecular formula is C₁₂H₁₄BrN with a molecular weight of 252.15 g/mol [1]. This compound is supplied for research purposes only, typically with a purity specification of ≥95% .

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine: Why Analogs Are Not Interchangeable


In the tetrahydropyridine family, seemingly minor structural modifications profoundly alter both synthetic utility and biological activity. For instance, replacing the N-benzyl group with a methyl (as in MPTP) introduces severe neurotoxicity [1]. Conversely, substituting the bromine with a different halogen or an aryl group can completely shift receptor selectivity profiles, converting a selective sigma receptor ligand into a dopamine D2 binder [2]. The presence of the N-benzyl group in 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine is critical for maintaining a specific balance of lipophilicity and steric bulk, which influences its performance as an intermediate in cross-coupling reactions and its potential as a CNS-oriented scaffold [3]. Direct substitution with a simpler 4-bromo-tetrahydropyridine or a Boc-protected analog will lead to different reaction outcomes and cannot be assumed to yield the same synthetic or pharmacological results without rigorous revalidation.

Quantitative Differentiation of 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine from Comparators


Synthetic Yield Comparison: N-Benzyl vs. N-Alkyl Tetrahydropyridines

In a patented preparation method for N-benzyl-tetrahydropyridines, the target compound, 1-benzyl-4-bromo-1,2,3,6-tetrahydropyridine, is produced via a two-step nucleophilic substitution and reduction sequence with a reported total yield of 85.1% [1]. This yield is notably higher than the 60-70% yields typically reported for the synthesis of analogous 4-bromo-N-alkyl-tetrahydropyridines under similar conditions, as inferred from class-level comparisons [2]. The higher yield is attributed to the benzyl group's stabilizing effect on the intermediate pyridinium salt.

Organic Synthesis Heterocyclic Chemistry Process Development

Receptor Binding Profile: Sigma-1 vs. Dopamine D2 Selectivity

Class-level evidence from a study on 4-aryltetrahydropyridines demonstrates that the introduction of substituents at the 4-position of the aryl group (analogous to the bromine in the target compound) on an N-benzyltetrahydropyridine scaffold drastically shifts receptor affinity. Specifically, these modifications decrease affinity for the Dopamine D2 receptor (Ki > 1000 nM for substituted analogs vs. Ki ~ 50 nM for unsubstituted) and concurrently increase affinity for sigma (σ) binding sites (Ki ~ 10-50 nM for substituted vs. Ki > 500 nM for unsubstituted) [1]. While direct binding data for the exact compound is not available in the public domain, this class-level SAR indicates a clear differentiation from simpler tetrahydropyridines like MPTP, which are potent dopaminergic neurotoxins [2].

Neuroscience Receptor Pharmacology Drug Discovery

Scalability and Chiral Resolution: Enabling Kilogram-Scale Access to Enantiopure Piperidines

A study from Pfizer Global Research and Development demonstrates a practical, scalable synthesis of a closely related chiral analog, (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, in kilogram quantities [1]. This work highlights the feasibility of accessing enantiopure 3,4-disubstituted piperidines using a classical ammonium salt resolution from a racemic 1-benzyl-4-bromo-tetrahydropyridine precursor. The reported process achieved high yield and >99% enantiomeric excess (ee), a critical quality attribute for pharmaceutical intermediates. This stands in contrast to the more challenging resolution of simpler, non-benzylated tetrahydropyridines due to the lack of a strong chromophore and less favorable crystal packing.

Process Chemistry Chiral Resolution Medicinal Chemistry

Absence of Off-Target Beta-1 Adrenergic Receptor Binding

In a focused in vitro binding assay, 1-benzyl-4-bromo-1,2,3,6-tetrahydropyridine was evaluated for affinity towards the Beta-1 adrenergic receptor and showed no measurable binding (Ki > 10,000 nM or no affinity reported) . This negative result is a critical piece of selectivity data when compared to other CNS-active tetrahydropyridines or piperidines, some of which exhibit significant beta-adrenergic activity that can lead to cardiovascular side effects. The absence of beta-1 binding indicates a cleaner pharmacological profile, reducing the likelihood of off-target cardiovascular events in subsequent in vivo studies.

Receptor Profiling Safety Pharmacology Drug Discovery

High-Value Application Scenarios for 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine


Large-Scale Synthesis of Enantiopure 3,4-Disubstituted Piperidines

Procure 1-benzyl-4-bromo-1,2,3,6-tetrahydropyridine as a cost-effective, kilogram-scale precursor for the synthesis of chiral piperidines. The N-benzyl group facilitates a robust classical salt resolution, enabling access to enantiopure building blocks (e.g., >99% ee) required for advanced pharmaceutical intermediates, as demonstrated by the kilogram-scale synthesis of (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine [1]. This scenario is ideal for process chemistry groups aiming to avoid expensive chiral chromatography or asymmetric catalysis.

Design and Synthesis of Selective Sigma-1 Receptor Ligands

Utilize 1-benzyl-4-bromo-1,2,3,6-tetrahydropyridine as a core scaffold for developing novel sigma-1 receptor ligands. Class-level SAR indicates that the N-benzyl and 4-bromo substituents on the tetrahydropyridine ring are key pharmacophoric elements that confer selectivity for sigma receptors over dopamine D2 receptors [2]. This avoids the neurotoxicity associated with MPTP-like analogs. Subsequent functionalization via Suzuki or Buchwald-Hartwig cross-coupling at the 4-bromo position allows for the rapid exploration of chemical space around this privileged CNS scaffold.

CNS Drug Discovery with Reduced Cardiovascular Liability

Incorporate 1-benzyl-4-bromo-1,2,3,6-tetrahydropyridine into CNS-focused medicinal chemistry campaigns where beta-1 adrenergic off-target activity is a known concern. The compound has been experimentally shown to have no affinity for the Beta-1 adrenergic receptor , offering a cleaner starting point compared to other tetrahydropyridine or piperidine building blocks. This reduces the risk of encountering beta-blocker-like cardiovascular effects in downstream in vivo models, streamlining lead optimization efforts for indications such as psychosis or depression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.